molecular formula C17H16Cl2N2O2S2 B2628881 2-((2,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole CAS No. 868219-09-4

2-((2,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole

Cat. No. B2628881
M. Wt: 415.35
InChI Key: DMJLEPQEQYXROD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((2,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole” is a complex organic molecule. It contains a benzyl group (a common component in organic chemistry), two chlorine atoms, a sulfur atom, and an imidazole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitution and ring-closing reactions .


Molecular Structure Analysis

The molecular structure of similar compounds suggests that this molecule may contain multiple bonds, aromatic bonds, and possibly one or more ring structures .

Scientific Research Applications

Synthesis and Structural Characterization

Several studies have focused on the synthesis and structural characterization of imidazole derivatives. For instance, research demonstrates the synthesis of novel spiro-linked 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones through the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates, highlighting the versatility of imidazole derivatives in synthesizing complex heterocyclic compounds (Klásek, Lyčka, Mikšík, & Růžička, 2010). Additionally, the synthesis of 7-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-imine derivatives and their structural confirmation via IR, NMR, and X-ray analyses exemplify the structural diversity attainable with imidazole frameworks (Balewski, Sa̧czewski, Bednarski, Wolff, Nadworska, Gdaniec, & Kornicka, 2020).

Biological Activities

The exploration of biological activities of imidazole derivatives is a significant area of interest. For example, the cytotoxic potency of novel imidazoline derivatives on human cancer cell lines provides insight into their potential therapeutic applications. Specific derivatives showed significant inhibition of cervical and bladder cancer cell lines, indicating the relevance of structural modifications in enhancing biological activity (Balewski et al., 2020). Additionally, the anti-corrosive properties of imidazoline derivatives for carbon steel in hydrochloric acid environments suggest applications beyond pharmaceuticals, highlighting their role in industrial applications (Zhang, He, Zhou, Yang, Yang, Qing, & Niu, 2015).

Antibacterial Studies

Imidazole derivatives' antibacterial properties have also been investigated, with studies synthesizing and characterizing derivatives for their activity against bacterial strains. This research underscores the potential of imidazole compounds in developing new antibacterial agents, contributing to the ongoing search for novel antibiotics (Ali, 2018).

properties

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O2S2/c1-12-2-6-15(7-3-12)25(22,23)21-9-8-20-17(21)24-11-13-4-5-14(18)10-16(13)19/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJLEPQEQYXROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,4-dichlorobenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.